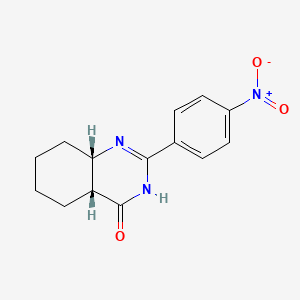
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. These compounds contain two carboxyl functional groups (-COOH) attached to a cyclopentane ring. The presence of additional carbamoyl groups (-CONH2) at the 3 and 5 positions of the cyclopentane ring makes this compound unique. Dicarboxylic acids are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors followed by the introduction of carbamoyl groups. One common method is the reaction of cyclopentane-1,2-dicarboxylic acid with urea under acidic conditions to introduce the carbamoyl groups at the 3 and 5 positions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly used to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: Lacks the carbamoyl groups, making it less versatile in certain applications.
Cyclopentane-1,3-dicarboxylic acid: Different positioning of carboxyl groups affects its reactivity and properties.
Cyclopentane-1,2,3-tricarboxylic acid: Contains an additional carboxyl group, leading to different chemical behavior.
Propiedades
Número CAS |
63289-49-6 |
|---|---|
Fórmula molecular |
C9H12N2O6 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
3,5-dicarbamoylcyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12N2O6/c10-6(12)2-1-3(7(11)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H2,10,12)(H2,11,13)(H,14,15)(H,16,17) |
Clave InChI |
JVJDBROGCOSMNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1C(=O)N)C(=O)O)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

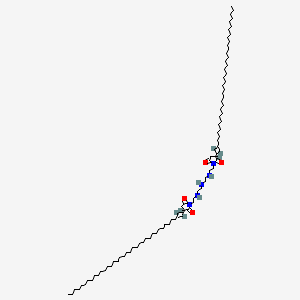
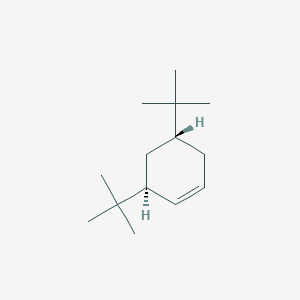
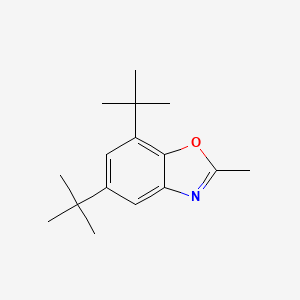
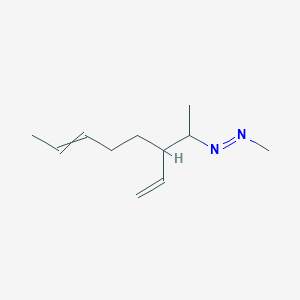
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
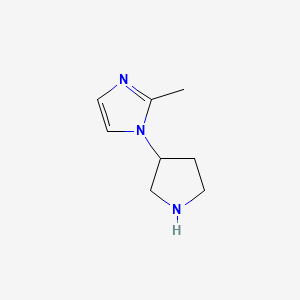

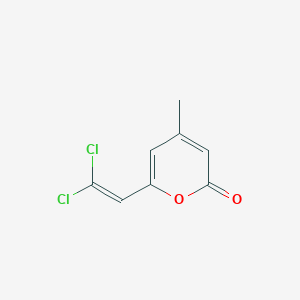
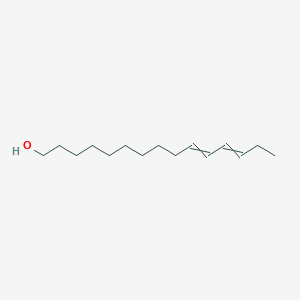
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
